SMN-C3

概要

説明

SMN-C3は、脊髄性筋萎縮症(SMA)の治療に可能性を示しているSMN2スプライシングの低分子モジュレーターです。 この化合物は、SMN2 mRNAにおけるエクソン7の包含を促進し、それにより機能的SMNタンパク質の産生を増加させることが知られています 。 This compoundは経口活性のある化合物であり、SMAモデルにおけるその治療効果について広く研究されています .

準備方法

合成経路と反応条件

SMN-C3の合成には、鍵となる中間体の形成と、それらに続く特定の条件下での反応を含む、複数のステップが含まれます。詳細な合成経路と反応条件は、機密情報であり、公開文献では完全に開示されていません。 合成には、さまざまな有機試薬と触媒を使用して目的の化学構造を達成することが知られています .

工業生産方法

This compoundの工業生産は、高い収率と純度を確保するために、最適化された反応条件を使用した大規模合成を含む可能性があります。 このプロセスには、結晶化、精製、および医薬品規格を満たすための品質管理などのステップが含まれる場合があります .

化学反応の分析

反応の種類

SMN-C3は、次を含むいくつかの種類の化学反応を受けます。

酸化: this compoundは酸化反応を受け、その化学構造と活性を変化させる可能性があります。

還元: 還元反応も起こり、化合物の有効性に影響を与える可能性があります。

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな有機溶媒が含まれます。 温度、圧力、pHなどの反応条件は、目的の結果を得るために慎重に制御されます .

形成された主な生成物

This compoundの反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物には、さまざまな生物学的活性を有する可能性のある、this compoundのさまざまな誘導体と類似体が含まれます .

科学的研究の応用

SMN-C3は、特に化学、生物学、医学、および産業の分野における科学研究におけるその応用について広く研究されてきました。主要な応用には、次のものがあります。

作用機序

SMN-C3は、SMN2前mRNAのエクソン7のAGGAAGモチーフに結合することによりその効果を発揮します。この結合は、RNAの構造変化を促進し、ファラップストリームエレメント結合タンパク質1(FUBP1)およびKH型スプライシング調節タンパク質(KHSRP)などのスプライシングモジュレーターの結合を強化します。 これらの相互作用は、SMN2 mRNAにおけるエクソン7の包含を増加させ、機能的SMNタンパク質のレベルを高めます .

類似の化合物との比較

類似の化合物

This compoundに類似した化合物には、次のものがあります。

SMN-C1: エクソン7の包含に対する類似の効果を持つ、別のSMN2スプライシングの低分子モジュレーター.

SMN-C2: This compoundの近縁類似体であり、SMN2 mRNAにおけるエクソン7の包含も促進します.

リスジプラム: SMN2スプライシングを調節することにより、同様の機能を果たすSMAのFDA承認薬.

TEC-1: This compoundと同様のメカニズムを持つ、新たに発見された低分子ですが、より高い用量で潜在的に安全です.

This compoundの独自性

This compoundは、SMN2前mRNAのエクソン7のAGGAAGモチーフに対する高い特異性で独自であり、標的外効果を最小限に抑えてスプライシングを効果的に調節できます。 この特異性は、研究と治療的応用の両方において、this compoundを貴重なツールにします .

類似化合物との比較

Similar Compounds

Some compounds similar to SMN-C3 include:

SMN-C1: Another small-molecule modulator of SMN2 splicing with similar effects on exon 7 inclusion.

SMN-C2: A close analog of this compound, also promoting exon 7 inclusion in SMN2 mRNA.

Risdiplam: An FDA-approved drug for SMA that functions similarly by modulating SMN2 splicing.

Uniqueness of this compound

This compound is unique in its high specificity for the AGGAAG motif on exon 7 of SMN2 pre-mRNA, which allows for effective modulation of splicing with minimal off-target effects. This specificity makes it a valuable tool in both research and therapeutic applications .

生物活性

SMN-C3 is a small molecule identified as a splicing modifier that targets the SMN2 gene, which is crucial for the production of the SMN protein. This protein is essential for motor neuron survival, and its deficiency leads to spinal muscular atrophy (SMA). This article explores the biological activity of this compound, including its effects on SMN protein levels, motor neuron health, and overall survival in various models of SMA.

This compound functions by enhancing the inclusion of exon 7 in SMN2 mRNA, thereby increasing the production of full-length SMN protein. This action is critical since individuals with SMA often have a deletion or mutation in the SMN1 gene, leading to insufficient SMN protein levels.

Key Findings on Mechanism:

- Splicing Modulation : this compound increases the fraction of full-length SMN2 mRNA from approximately 40% to 90% in treated SMA mouse models .

- Protein Restoration : Following treatment with this compound, protein levels were restored to those observed in normal heterozygous mice, particularly in muscle tissue .

- Dose-Dependent Effects : Higher doses of this compound significantly improved motor function and survival rates compared to lower doses .

Efficacy in Animal Models

This compound has been tested in multiple animal models of SMA, demonstrating promising results:

Mouse Models:

- Severe SMA Model (Δ7 Mice) : Treatment with this compound increased survival rates significantly; approximately 90% of treated mice survived beyond postnatal day 65 compared to untreated controls that typically succumbed by day 18 .

- Neuromuscular Junction Preservation : High-dose treatment with this compound resulted in a marked increase in fully innervated neuromuscular junctions (NMJs) compared to lower doses .

Case Studies and Clinical Relevance

Several studies have highlighted the potential clinical applications of this compound:

- Single Cell Analysis : In vitro studies using human motor neuron cultures showed that this compound increased average SMN levels without compromising neuron survival, a significant advantage over other compounds that induced toxicity .

- Longitudinal Studies : Ongoing research has indicated that continuous administration of this compound can maintain improvements in motor function and extend life expectancy in SMA models .

Off-Target Effects

While this compound shows high specificity for splicing modulation of SMN2, some off-target effects have been noted:

- Gene Expression Alterations : Treatment with this compound led to significant changes in the expression of genes such as POLN and PAPD4, although these changes did not appear to affect overall cellular health negatively .

- Cryptic Exon Inclusion : The compound also promoted the inclusion of a previously unannotated cryptic exon in certain genes, which may have implications for gene regulation and function .

Data Summary

The following table summarizes key findings from studies on this compound:

特性

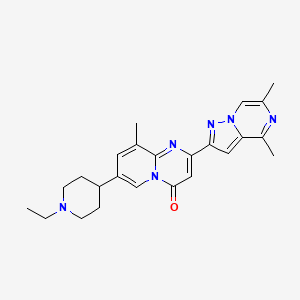

IUPAC Name |

2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-(1-ethylpiperidin-4-yl)-9-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O/c1-5-28-8-6-18(7-9-28)19-10-15(2)24-26-20(12-23(31)29(24)14-19)21-11-22-17(4)25-16(3)13-30(22)27-21/h10-14,18H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACWYYKZMLGOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)C2=CN3C(=O)C=C(N=C3C(=C2)C)C4=NN5C=C(N=C(C5=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449597-34-5 | |

| Record name | SMN-C3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449597345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SMN-C3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV8T2MCK57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。